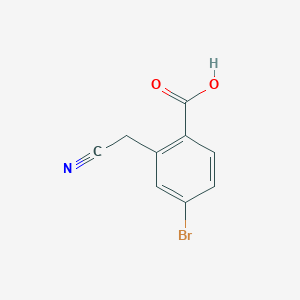

4-Bromo-2-(cyanomethyl)benzoic acid

Description

Contextual Significance within Contemporary Organic Chemistry Research

The significance of 4-Bromo-2-(cyanomethyl)benzoic acid lies in its trifunctional nature. The presence of three distinct reactive sites—the carboxylic acid, the bromine atom, and the nitrile group—allows for a wide range of chemical transformations. The carboxylic acid can undergo esterification or amidation, the bromine atom is a key handle for cross-coupling reactions (such as Suzuki or Heck coupling), and the cyanomethyl group can be hydrolyzed, reduced, or participate in cycloadditions. This multifunctionality enables chemists to construct complex molecular architectures from a single, well-defined starting material, making it a useful intermediate in the synthesis of diverse chemical entities.

Rationale for Comprehensive Investigation of the Chemical Compound

A thorough investigation of this compound is warranted due to its potential as a scaffold in the development of novel compounds, particularly in medicinal chemistry and materials science. Benzoic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. The addition of bromo and cyano functionalities introduces specific electronic and steric properties that can be exploited to fine-tune the characteristics of target molecules. Understanding its reactivity and properties is crucial for its effective utilization in creating new pharmaceuticals, agrochemicals, or functional materials. For instance, related bromo-benzoic acid structures serve as key intermediates in the synthesis of commercial products like the ectoparasiticide Fluralaner. google.com

Structure

2D Structure

Propriétés

IUPAC Name |

4-bromo-2-(cyanomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNICEBGPOTZLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727949 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942935-70-8 | |

| Record name | 4-Bromo-2-(cyanomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-Bromo-2-(cyanomethyl)benzoic acid are summarized below. These characteristics are essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO₂ | sigmaaldrich.comuni.lu |

| Molecular Weight | 240.05 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 942935-70-8 | biosynth.com |

| InChI Key | CNICEBGPOTZLOV-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of chemical compounds. However, for 4-Bromo-2-(cyanomethyl)benzoic acid, comprehensive, publicly available analytical data is limited.

Major suppliers note that the compound is provided to early discovery researchers as part of a unique chemical collection and that analytical data is not routinely collected. sigmaaldrich.com Public databases like PubChemLite also report that no literature data is currently available for this specific compound. uni.lu

While direct spectra for this compound are not available, analysis of structurally related compounds can provide insight into expected spectroscopic features:

¹H NMR: The spectrum would be expected to show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the three protons on the benzene (B151609) ring, and a singlet in the aliphatic region (around 4.0 ppm) for the two protons of the cyanomethyl (-CH₂CN) group.

¹³C NMR: Signals would be anticipated for the nine distinct carbon atoms, including the carboxyl carbon (~167 ppm), the nitrile carbon (~117 ppm), the carbons of the benzene ring (120-140 ppm), and the methylene (B1212753) carbon of the cyanomethyl group. The carbon attached to the bromine atom (ipso-carbon) often shows a shift influenced by the 'heavy atom effect'. stackexchange.com

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C≡N stretch of the nitrile group (~2250 cm⁻¹), and C-Br stretching vibrations.

Applications in Organic Synthesis

The utility of 4-Bromo-2-(cyanomethyl)benzoic acid as a synthetic intermediate stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the connection of the benzoic acid core to other molecular fragments. Similar bromo-benzoic acid derivatives are readily used in Suzuki, Heck, and Sonogashira couplings. google.com

The carboxylic acid group provides a handle for traditional reactions such as esterification to produce esters or amidation to form amides. These transformations are fundamental in medicinal chemistry for creating prodrugs or modifying the solubility and bioavailability of a molecule.

The cyanomethyl group (-CH₂CN) is also synthetically versatile. The nitrile can be hydrolyzed to a carboxylic acid, converting the starting material into 4-Bromo-2-(carboxymethyl)benzoic acid. chemicalbook.com Alternatively, the nitrile can be reduced to an amine, or the adjacent methylene (B1212753) group can be deprotonated to form a nucleophile for further alkylation reactions. This functionality is widely used in the synthesis of heterocyclic compounds.

Role in Medicinal Chemistry

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The analysis of this compound reveals several logical disconnections based on the reactivity of its functional groups.

Identification of Key Synthons and Precursors

The primary retrosynthetic disconnections for this compound involve the carbon-carbon bond of the cyanomethyl group and the carbon-bromine bond, as well as the interconversion of the carboxylic acid and cyano functionalities. This leads to the identification of several key synthons and their corresponding commercially available precursors.

A logical primary disconnection is the bond between the benzene (B151609) ring and the cyanomethyl group. This suggests a precursor such as a 4-bromo-2-(halomethyl)benzoic acid, which could undergo nucleophilic substitution with a cyanide salt. Another key disconnection targets the carboxylic acid group, which can be formed through the oxidation of a methyl group. This points to 4-bromo-2-methylbenzonitrile (B1267194) as a crucial intermediate. Further disconnection of the cyano and bromo groups from this intermediate suggests precursors like 2-amino-4-bromotoluene or 4-bromo-2-methylaniline (B145978), which can be converted to the nitrile via the Sandmeyer reaction.

| Key Intermediate/Precursor | Retrosynthetic Approach |

| 4-Bromo-2-methylbenzonitrile | Oxidation of the methyl group to a carboxylic acid. |

| 4-Bromo-2-(halomethyl)benzoic acid | Nucleophilic substitution with a cyanide source. |

| 2-Amino-4-bromobenzoic acid | Sandmeyer reaction to introduce the cyano group. |

| 3-Bromo-4-aminotoluene | Sandmeyer reaction followed by oxidation. |

Application of Functional Group Interconversions in Retrosynthesis

Functional group interconversion (FGI) is a central strategy in the retrosynthesis of this compound. The synthesis relies heavily on the ability to transform one functional group into another at various stages.

A prominent FGI is the oxidation of a methyl group to a carboxylic acid. For instance, a plausible route involves the synthesis of 4-bromo-2-methylbenzonitrile, which can then be oxidized to the final product. Another critical FGI is the conversion of an amino group into a nitrile via a diazonium salt in the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org This is a classic and reliable method for introducing a cyano group onto an aromatic ring. wikipedia.org The synthesis of aryl nitriles from primary aryl amines via the formation of diazonium salts is a two-step process that offers a versatile route to compounds that may be difficult to synthesize through direct substitution. byjus.com

Furthermore, the conversion of a carboxylic acid to an amide, followed by dehydration, is another potential, though less direct, route to the nitrile functionality. The reverse, hydrolysis of the nitrile to a carboxylic acid, is also a consideration, although selective hydrolysis in the presence of the cyanomethyl group would be challenging.

Established Synthetic Routes and Reaction Pathways

Based on the retrosynthetic analysis, several multi-step synthetic routes can be proposed for the preparation of this compound. These routes often start from readily available substituted toluenes or anilines.

Multi-Step Synthesis Approaches and Process Optimization

One of the most logical multi-step approaches commences with 4-bromo-2-methylaniline. The synthesis can be envisioned as follows:

Diazotization and Cyanation (Sandmeyer Reaction): 4-bromo-2-methylaniline can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. Subsequent reaction with a copper(I) cyanide catalyst introduces the cyano group, yielding 4-bromo-2-methylbenzonitrile . nih.govresearchgate.net The reaction temperature for the diazotization is typically kept between 0-5 °C to ensure the stability of the diazonium salt. nih.gov

Radical Bromination: The methyl group of 4-bromo-2-methylbenzonitrile can be brominated using a radical initiator such as N-bromosuccinimide (NBS) and a light source or a radical initiator like AIBN to form 4-bromo-2-(bromomethyl)benzonitrile .

Hydrolysis: The final step would involve the selective hydrolysis of the bromomethyl group to a cyanomethyl group is not a direct or standard transformation. A more plausible route from 4-bromo-2-methylbenzonitrile would be oxidation of the methyl group.

A more direct and plausible route starting from a different precursor would be:

Synthesis of 4-Bromo-2-methylbenzoic acid: This can be achieved through the oxidation of 4-bromo-2-methyltoluene.

Halogenation of the Methyl Group: The methyl group of 4-bromo-2-methylbenzoic acid can be halogenated, for instance using NBS, to yield 4-bromo-2-(bromomethyl)benzoic acid .

Cyanation: The final step would be the nucleophilic substitution of the bromine atom with a cyanide salt, such as sodium or potassium cyanide, to produce This compound .

Process optimization for these routes would involve screening of solvents, reaction times, temperatures, and catalysts to maximize yields and minimize the formation of byproducts. For instance, in the Sandmeyer reaction, the choice of copper salt and reaction conditions can significantly impact the efficiency of the cyanation step. nih.gov

Convergent Synthesis Strategies for Target Compound Assembly

While a purely convergent synthesis for this specific molecule is not prominently described, a semi-convergent approach could be conceptualized. This would involve the synthesis of two key fragments that are then combined. For example, a fragment containing the bromo and carboxylic acid functionalities could be coupled with a fragment containing the cyanomethyl group. However, given the substitution pattern, a linear synthesis as described above is generally more practical and efficient.

Advanced and Emerging Synthetic Techniques

While traditional methods like the Sandmeyer reaction and nucleophilic substitution remain the workhorses for synthesizing molecules like this compound, modern synthetic chemistry offers new possibilities.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. A potential advanced approach could involve the palladium-catalyzed cyanation of a suitable precursor, such as 4-bromo-2-(halomethyl)benzoic acid or its ester derivative. nih.gov Various cyanide sources can be employed in these reactions, including potassium ferrocyanide, which is a less toxic alternative to simple cyanide salts. organic-chemistry.org

Furthermore, organophotoredox catalysis has emerged as a mild and efficient method for various transformations, including cyanation. rsc.org This technique uses visible light to drive chemical reactions, often under ambient conditions, and could potentially be applied to the synthesis of this compound, offering a greener and more sustainable alternative to traditional methods.

Palladium-Catalyzed Coupling Reactions in Synthesis (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a versatile platform for the formation of carbon-carbon bonds. researchgate.net In the context of synthesizing derivatives related to this compound, reactions like the Suzuki-Miyaura and Sonogashira couplings are of particular importance.

The Suzuki-Miyaura coupling reaction facilitates the formation of a biaryl linkage by coupling an organoboron compound with an aryl halide. nih.govorganic-chemistry.org For instance, a suitable arylboronic acid could be coupled with a brominated benzoic acid derivative under palladium catalysis to construct the core aromatic structure. rsc.orgrsc.orgresearchgate.net The reaction conditions typically involve a palladium catalyst, such as palladium acetate (B1210297) or a palladium-phosphine complex, a base, and a suitable solvent system, which can even include water to enhance the reaction's green profile. rsc.orgrsc.org The efficiency of these couplings can be very high, with some protocols achieving excellent yields at room temperature. organic-chemistry.orgrsc.org

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction, typically co-catalyzed by copper(I) iodide, can be used to introduce an alkynyl group onto a brominated benzoic acid scaffold. nih.govresearchgate.net Subsequent transformation of the alkyne could then lead to the desired cyanomethyl group. While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of various reaction conditions. organic-chemistry.orgnih.gov

| Reaction | Key Reactants | Catalyst System | Typical Conditions | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Aryl halide (e.g., bromobenzoic acid derivative) | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | Room temperature to elevated temperatures, often in aqueous or mixed solvent systems | nih.govorganic-chemistry.orgrsc.orgrsc.org |

| Sonogashira | Terminal alkyne, Aryl halide (e.g., bromobenzoic acid derivative) | Palladium catalyst (e.g., PdCl₂(PPh₃)₂), Copper(I) co-catalyst (e.g., CuI), Amine base | Anhydrous and anaerobic conditions, though milder protocols exist | organic-chemistry.orgnih.govnih.govresearchgate.net |

Cyanation Methodologies for Aromatic Systems

The introduction of a cyano group onto an aromatic ring is a critical transformation for accessing benzonitriles, which are versatile intermediates in organic synthesis. nih.gov Several methods exist for the cyanation of aromatic systems, which could be applied to a suitable brominated benzoic acid precursor.

Traditional methods include the Sandmeyer reaction , which involves the conversion of an aniline (B41778) derivative to a diazonium salt followed by treatment with a cyanide salt, and the Rosenmund-von Braun reaction , which utilizes copper(I) cyanide to displace an aryl halide. rsc.org More contemporary approaches often rely on palladium-catalyzed cyanation of aryl halides. rsc.org These reactions can employ various cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is considered a less toxic alternative. organic-chemistry.org

Direct C-H cyanation offers an atom-economical alternative, avoiding the pre-functionalization required for cross-coupling reactions. nih.govrsc.org These methods can be promoted by photoredox catalysis or by using Lewis acids to activate the aromatic ring towards electrophilic cyanation. nih.govrsc.org

A plausible synthetic route towards a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, involves a two-step process starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. google.com This includes a diazotization-iodination followed by a cyanation reaction. google.com

Carboxylation Strategies

The introduction of a carboxyl group onto an aromatic ring is a fundamental transformation in organic synthesis. chemistryviews.orgnih.gov While not directly forming the cyanomethyl group, carboxylation strategies are essential for creating the benzoic acid core of the target molecule.

Direct C-H carboxylation of aromatic compounds using carbon dioxide (CO₂) as a renewable C1 source is an attractive and atom-economical approach. chemistryviews.orgnih.govmanchester.ac.uk These reactions can be mediated by transition metals or promoted by strong bases. chemistryviews.orgnih.govrsc.org For instance, a combined Brønsted base system has been shown to effectively carboxylate a variety of functionalized arenes. chemistryviews.org Enzymatic C-H activation for CO₂ fixation also presents a green and highly selective method for carboxylation under mild conditions. nih.govmanchester.ac.uk

Alternatively, carboxylation can be achieved through the coupling of aryl halides with carbon monoxide in the presence of a palladium catalyst. rsc.org

α-Halogenated Ketone Synthesis Routes

The synthesis of α-halogenated ketones provides a potential pathway to the cyanomethyl group through subsequent nucleophilic substitution with a cyanide source. A relevant synthetic approach involves the preparation of 4-bromoacetyl-2-methyl benzoic acid methyl ester. google.com This method starts with 4-bromo-2-methylbenzoic acid, which undergoes esterification, followed by a palladium-catalyzed reaction and finally an α-halogenated ketone synthesis. google.com

The α-halogenation of ketones can be achieved under either acidic or basic conditions. jove.comjove.com Acid-catalyzed halogenation typically leads to monohalogenation, as the electron-withdrawing halogen deactivates the enol towards further reaction. jove.com In contrast, base-promoted halogenation often results in polyhalogenation because the introduced halogen increases the acidity of the remaining α-protons. jove.comyoutube.com

Cross-Electrophile Coupling Applications

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for the formation of carbon-carbon bonds by coupling two different electrophiles, a process driven by catalyst reduction. acs.orgnih.govfigshare.com This methodology can be applied to the synthesis of complex molecules, including derivatives of benzoic acid. researchgate.net

In the context of synthesizing substituted benzoic acids, XEC could involve the coupling of an aryl halide with another electrophile. These reactions are often catalyzed by nickel or palladium complexes and utilize a stoichiometric reductant. The ability to couple two readily available electrophiles offers a convergent and efficient approach to building molecular complexity. acs.orgnih.gov

Organocopper-Mediated Transformations

Organocopper reagents are valuable nucleophiles in organic synthesis, known for their ability to participate in substitution and conjugate addition reactions. wikipedia.org These reagents can be used to form carbon-carbon bonds with a high degree of selectivity.

In the synthesis of functionalized aromatic compounds, organocopper reagents can be used to introduce various substituents. For example, the reaction of an organocopper reagent with an aryl halide can lead to a cross-coupling product. While palladium catalysis is more common for such transformations, copper-mediated reactions, sometimes referred to as Ullmann-type couplings, can be effective, particularly for certain substrates.

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for a variety of derivatization reactions, including esterification and amidation.

Esterification Reactions and Their Mechanisms

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through several established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. A patent describing the esterification of the structurally similar 4-bromo-2-methylbenzoic acid with methanol (B129727) and sulfuric acid catalyst exemplifies this process, suggesting a similar reactivity for this compound. google.com

Alternative and milder methods for esterification that are compatible with a range of functional groups have also been developed. For instance, N-bromosuccinimide (NBS) has been demonstrated to be an efficient catalyst for the direct esterification of various aryl and alkyl carboxylic acids. nih.gov This metal-free method is tolerant of air and moisture, offering a simple procedure for the synthesis of esters. nih.gov The proposed mechanism involves the activation of the carboxylic acid by NBS, facilitating the nucleophilic attack of the alcohol.

Table 1: Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | N-Bromosuccinimide | Methyl Benzoate | 85% | nih.gov |

| 4-Bromo-2-methylbenzoic acid | Methanol | Sulfuric Acid | Methyl 4-bromo-2-methylbenzoate | Not specified | google.com |

Amidation and Other Carboxyl Derivatizations

The carboxylic acid group can also be transformed into amides, which are important functional groups in many biologically active molecules. This is typically achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an activated ester, followed by reaction with an amine. Common coupling reagents used for direct amidation include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC). These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by an amine to form the amide. Research on the synthesis of a related compound, 4-amino-3-(aminomethyl)benzoic acid, has shown that the arylamino group can be acylated under base-free, carbodiimide-mediated coupling conditions, demonstrating the feasibility of this type of transformation on similar scaffolds. researchgate.net

Other derivatizations of the carboxyl group include its reduction to a primary alcohol, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), or its conversion to an acyl halide using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Transformations Involving the Nitrile Group

The nitrile (cyanomethyl) group is a versatile functional group that can undergo hydrolysis to form carboxylic acid derivatives or be reduced to an amine.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgyoutube.com In acidic hydrolysis, the nitrile is typically heated with a strong aqueous acid like hydrochloric acid or sulfuric acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. libretexts.orgyoutube.com This process initially yields a carboxylate salt and ammonia (B1221849). libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

More recently, enzymatic methods have been developed for the hydrolysis of nitriles, offering a milder and more selective alternative to harsh chemical methods. orgsyn.orgresearchgate.net Nitrilase enzymes can directly convert nitriles to carboxylic acids, while nitrile hydratase and amidase enzyme systems work in tandem to first form the amide and then hydrolyze it to the acid. researchgate.net These biocatalytic methods often proceed under mild conditions and can tolerate a wider range of functional groups. orgsyn.org

Reduction Reactions to Amine Functionalities

The nitrile group can be reduced to a primary amine, providing a route to valuable amine-containing building blocks. A common and effective method for this transformation is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as dry ether. organic-chemistry.org Catalytic hydrogenation is another widely used method, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst, such as nickel, platinum, or palladium. chemicalbook.com A patent for the synthesis of 4-aminomethylbenzoic acid describes the catalytic reduction of a related nitrile using a ruthenium-carbon catalyst under hydrogen pressure in the presence of aqueous ammonia and sodium hydroxide. chemicalbook.com

Table 2: Reduction of Nitriles to Primary Amines

| Nitrile Substrate | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| General Aromatic Nitriles | LiAlH₄ | Primary Benzylamine | organic-chemistry.org |

| 4-Formylbenzoic acid derivative | 5% Ru-C, H₂, NaOH, aq. NH₃ | 4-Aminomethylbenzoic acid | chemicalbook.com |

| General Aliphatic/Aromatic Nitriles | Diisopropylaminoborane/LiBH₄ | Primary Amine | organic-chemistry.org |

Reactivity of the Bromo Substituent

The bromine atom on the aromatic ring is a key functional group that can participate in a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The presence of electron-withdrawing groups, such as the carboxylic acid and the cyanomethyl group, on the aromatic ring can activate the bromo substituent towards nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org In this type of reaction, a nucleophile displaces the bromide ion. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.orglibretexts.org For this to occur effectively, the electron-withdrawing groups are typically required to be in the ortho or para positions relative to the leaving group. libretexts.orglibretexts.org

More commonly, the bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.orgnih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Examples of such reactions include the Suzuki coupling (with boronic acids), the Heck reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), and the Buchwald-Hartwig amination (with amines). For instance, a study on a bromo-naphthalene scaffold demonstrated the utility of various palladium-catalyzed cross-coupling reactions to generate a diverse library of compounds. nih.gov Another study reported the highly selective palladium-catalyzed Suzuki-Miyaura coupling of the C(sp²)-Br bond in chloromethyl bromobenzene (B47551) with arylboronic acids. nih.gov These examples highlight the potential of the bromo group in this compound to be used in the construction of more complex molecular architectures.

Mechanistic Studies of Key Transformations

While many reactions of this compound proceed through ionic mechanisms, the potential for radical pathways should be considered, particularly in its synthesis and degradation. The cyanomethyl group contains a benzylic position, which is susceptible to radical formation due to the resonance stabilization of the resulting benzyl (B1604629) radical by the aromatic ring.

Radical reactions can be initiated by heat or light, often with a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org For instance, the synthesis of this compound could potentially involve a radical bromination at the 4-position, though electrophilic aromatic bromination is more common. More relevant is the potential for radical side reactions during other transformations. Under certain conditions, such as exposure to radical initiators or high temperatures, the benzylic C-H bonds of the cyanomethyl group could undergo hydrogen atom abstraction. This could lead to undesired dimerization, polymerization, or other degradation products.

Furthermore, radical dehalogenation, using reagents like tributyltin hydride (Bu₃SnH), is a known reaction for aryl halides. libretexts.org This process involves a radical chain mechanism where a tributyltin radical abstracts the bromine atom to form an aryl radical. While not a synthetic goal in itself for this compound, it illustrates the susceptibility of the C-Br bond to radical cleavage.

Recently, novel reaction pathways have been explored where radical generation enables transformations that are otherwise difficult. For example, a nucleophilic aromatic substitution of halophenols has been reported that proceeds through the formation of a phenoxyl radical, which acts as a transient, powerful electron-withdrawing group to activate the ring for substitution. nih.gov While not directly applicable to a benzoic acid derivative, this demonstrates that radical intermediates can fundamentally alter the electronic properties and reactivity of an aromatic ring.

In palladium-catalyzed cross-coupling reactions, the choice of catalyst and, crucially, the ancillary ligands plays a pivotal role in determining the reaction's efficiency, selectivity, and substrate scope. rsc.org Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, modulate its electronic properties and steric environment, and influence the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). youtube.comnih.gov

For a substrate like this compound, ligand effects would be critical in achieving high yields and selectivity.

Steric Hindrance: Bulky ligands can promote the reductive elimination step and can be used to control selectivity. For instance, in the Suzuki coupling of ortho-substituted bromoanilines, specific palladacycle catalysts were found to be uniquely effective where other common catalysts failed. nih.gov The ortho-cyanomethyl group in this compound introduces steric bulk that could influence the choice of optimal ligand.

Electronic Effects: Electron-rich ligands can accelerate the oxidative addition step, which is often rate-limiting for aryl bromides. The development of catalyst systems using multiple ligands has been shown to broaden the reaction scope, effectively creating a catalyst that manifests the best properties of systems based on the individual ligands. nih.gov This approach could be beneficial for a multi-functional substrate.

Selectivity: In molecules with multiple potential reaction sites, such as the C-Br bond and the acidic C-H bonds of the cyanomethyl group, the ligand can be crucial for directing the catalyst to the desired site. Studies on dihalogenated substrates have shown that the choice of phosphine (B1218219) ligand can exclusively determine whether a C(sp²)-Br or a C(sp³)-Br bond is activated. nih.gov

Table 2: Influence of Ligands on Palladium-Catalyzed Cross-Coupling Reactions

| Ligand Type | General Effect | Relevance to Substrate | Source(s) |

|---|---|---|---|

| Bulky Monophosphines (e.g., PCy₃, P(t-Bu)₃) | Promote reductive elimination, effective for sterically hindered substrates. | May be effective for the ortho-substituted substrate. | nih.govorganic-chemistry.org |

| Biarylphosphines (e.g., RuPhos, BrettPhos) | High activity, broad substrate scope, can be tuned for specific C-N or C-C couplings. | A multi-ligand system could address the different reactive sites. | nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form thermally stable complexes. | Useful for reactions requiring higher temperatures. | nih.gov |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Common bisphosphine ligand, forms stable precatalysts. | Often used but may not be optimal for challenging substrates. | nih.govnih.gov |

Thermodynamics: The strength of the carbon-bromine bond is a key thermodynamic parameter. The bond dissociation energy (BDE) for a C(sp²)-Br bond is significantly lower than for a C(sp²)-F or C(sp²)-Cl bond, making its cleavage in the oxidative addition step more thermodynamically favorable. illinois.edu This is a primary reason why aryl bromides are common and reactive substrates in cross-coupling reactions. illinois.edu

Kinetics: The rate of palladium-catalyzed cross-coupling reactions is influenced by several factors:

Oxidative Addition: This is often the rate-determining step. The rate is sensitive to the electronic nature of the aryl halide. Electron-withdrawing groups, like the -COOH and -CH₂CN on the substrate, can accelerate this step. acs.org

Nucleophile and Base: In Suzuki reactions, the choice of base is critical as it is involved in the activation of the organoboron reagent to facilitate transmetalation. organic-chemistry.org The reaction kinetics can be highly dependent on the base and solvent system. researchgate.net

Substrate Electronics: Kinetic analysis of palladium-catalyzed reactions of aryl bromides has shown that the reaction mechanism and rate can change depending on whether the substituents are electron-rich or electron-poor. acs.org For an electron-poor substrate like this compound, the kinetics would likely fall into the regime observed for substrates with σₚ > 0. acs.org

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. uomustansiriyah.edu.iq The reaction rate is highly sensitive to the stability of this intermediate. As discussed in section 3.3.2, the substituent pattern of this compound is not optimal for stabilizing this intermediate, which would result in very slow reaction kinetics under typical SNAr conditions. Recent studies have shown that some SNAr reactions may proceed through a concerted mechanism or a borderline mechanism where the Meisenheimer complex is a transition state rather than a true intermediate, especially when stabilization by EWGs is not strong. wikipedia.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and coupling constants, the connectivity and environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the cyanomethyl group, and the acidic proton of the carboxylic acid. The exact chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the bromine atom, the carboxylic acid group, and the cyanomethyl group will deshield the aromatic protons, causing them to resonate at a lower field.

The aromatic region is expected to show three distinct signals for the three protons on the benzene ring. The proton at position 6 (H-6) would likely appear as a doublet, coupled to the proton at position 5 (H-5). The proton at position 3 (H-3) would also appear as a doublet, coupled to H-5. The proton at H-5 would, in turn, be a doublet of doublets due to coupling with both H-3 and H-6. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The two protons of the methylene group (-CH₂CN) are chemically equivalent and are expected to appear as a sharp singlet.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | > 10 | broad singlet | - |

| Ar-H (H-3, H-5, H-6) | 7.5 - 8.2 | doublet, doublet of doublets | ~2-8 |

| CH₂CN | ~ 4.0 | singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the region of 120-140 ppm. The carbon atom attached to the bromine (C-4) will be influenced by the heavy atom effect, which can sometimes lead to a shift that is upfield of what would be expected based on electronegativity alone. The carbon of the nitrile group (C≡N) is expected to appear around 115-125 ppm. The methylene carbon of the cyanomethyl group will be found further upfield.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| Ar-C (C-1, C-2, C-3, C-4, C-5, C-6) | 120 - 140 |

| C≡N | 115 - 125 |

| CH₂ | 20 - 30 |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the signals of the aromatic protons H-3 and H-5, and between H-5 and H-6. This would confirm their positions on the aromatic ring relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the signal of the methylene protons to the signal of the methylene carbon, and each aromatic proton signal to its corresponding aromatic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique provides information about the spatial proximity of protons. For this compound, a NOESY experiment could potentially show a through-space correlation between the methylene protons and the aromatic proton at position 3, providing evidence for the preferred conformation of the cyanomethyl group relative to the benzene ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. The two techniques are often complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa.

Identification of Key Functional Group Vibrations (C≡N, C=O, O-H)

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of its key functional groups.

Nitrile (C≡N) Stretching: The nitrile group has a very characteristic and sharp absorption in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. This band is usually of medium intensity. In the Raman spectrum, the C≡N stretch is often a strong and sharp peak.

Carbonyl (C=O) Stretching: The carbonyl group of the carboxylic acid will give a strong and sharp absorption in the IR spectrum. Its position is sensitive to hydrogen bonding. In the gas phase or in a non-polar solvent, the monomeric C=O stretch is observed around 1760 cm⁻¹. However, in the solid state or in concentrated solution, carboxylic acids typically exist as hydrogen-bonded dimers, which shifts the C=O stretching vibration to a lower frequency, usually in the range of 1680-1710 cm⁻¹.

Hydroxyl (O-H) Stretching: The O-H stretching vibration of the carboxylic acid is one of the most recognizable features in an IR spectrum. Due to strong hydrogen bonding in the dimeric form, this vibration appears as a very broad and intense absorption over a wide range of frequencies, typically from 2500 to 3300 cm⁻¹.

Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| C≡N | Stretching | 2220 - 2260 | Strong |

| C=O | Stretching (Dimer) | 1680 - 1710 | Medium |

| O-H | Stretching (Dimer) | 2500 - 3300 (broad) | Weak |

Conformational Analysis and Molecular Interactions

Vibrational spectroscopy can also provide insights into the conformational preferences and intermolecular interactions of this compound. The presence of both a hydrogen bond donor (the carboxylic acid -OH) and a potential hydrogen bond acceptor (the nitrogen atom of the nitrile group) within the same molecule raises the possibility of intramolecular hydrogen bonding. This would likely be in competition with the strong tendency for carboxylic acids to form intermolecular hydrogen-bonded dimers.

A detailed analysis of the O-H and C=O stretching regions in the IR spectrum under different conditions (e.g., in different solvents and at various concentrations) could help to distinguish between intramolecular and intermolecular hydrogen bonding. For instance, at very low concentrations in a non-polar solvent, the appearance of a sharp O-H stretching band at higher frequency alongside the dimeric absorption could indicate the presence of a monomeric species, potentially stabilized by an intramolecular hydrogen bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The empirical formula for this compound is C₉H₆BrNO₂. sigmaaldrich.com Its calculated monoisotopic mass is 238.95819 Da. uni.lunih.gov HRMS analysis, typically using techniques like electrospray ionization (ESI), would show this molecular ion, often as various adducts.

Below is a table of predicted mass-to-charge ratios (m/z) for common adducts of this compound that would be observed in an HRMS spectrum. uni.lu

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 239.96547 |

| [M+Na]⁺ | 261.94741 |

| [M-H]⁻ | 237.95091 |

| [M+NH₄]⁺ | 256.99201 |

| [M+K]⁺ | 277.92135 |

| [M]⁺ | 238.95764 |

M represents the parent molecule, this compound.

Fragmentation Pattern Analysis for Structural Confirmation

The primary fragmentation pathways would likely involve the cleavage of the bonds connecting the substituents to the benzene ring.

Key Predicted Fragmentation Steps:

Loss of the Carboxyl Group: A common fragmentation for benzoic acids is the loss of the -COOH group (45 Da), which would result in a fragment ion. docbrown.info

Loss of Bromine: The C-Br bond can break, leading to the loss of a bromine radical (79 or 81 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Loss of Cyanomethyl Radical: Cleavage of the bond between the benzene ring and the cyanomethyl group would result in the loss of a ·CH₂CN radical (40 Da).

Benzoyl Cation Formation: Loss of the cyanomethyl and bromine substituents could lead to fragments related to the benzoic acid core structure, such as the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which could further lose carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info

The following table outlines some of the expected fragment ions and their corresponding mass-to-charge ratios.

| Fragment Ion | Description | Predicted m/z |

| [C₉H₆BrNO₂]⁺ | Molecular Ion | 239 / 241 |

| [C₈H₅BrNO]⁺ | Loss of -OH | 222 / 224 |

| [C₈H₆N]⁺ | Loss of -Br and -COOH | 116 |

| [C₉H₆NO₂]⁺ | Loss of -Br | 160 |

| [C₈H₅Br]⁺ | Loss of -COOH and -H | 180 / 182 |

| [C₇H₄BrO₂]⁺ | Loss of -CH₂CN | 199 / 201 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore in this compound is the substituted benzene ring. The electronic structure and resulting spectrum are influenced by the benzoic acid core and the attached bromine atom.

The UV spectrum is expected to be dominated by π → π* transitions within the aromatic ring. In comparison to unsubstituted benzene, the carboxyl group and bromine atom act as auxochromes, modifying the absorption maxima and intensities. Data for the closely related compound 4-Bromobenzoic acid shows characteristic absorptions in the UV range. nist.gov The addition of the cyanomethyl group at the ortho position to the carboxylic acid is expected to cause minor shifts in the absorption bands due to its electronic influence on the benzene ring.

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Bond Parameters

While specific crystallographic data for this compound is not publicly available, the molecular geometry can be predicted based on standard chemical principles.

Benzene Ring: The core is a planar hexagonal ring of sp² hybridized carbon atoms.

Carboxyl Group: The carbon atom of the carboxyl group (-COOH) is sp² hybridized, leading to a trigonal planar geometry for the atoms attached to it.

Cyanomethyl Group: The methylene carbon (-CH₂-) is sp³ hybridized with a tetrahedral geometry, while the nitrile carbon is sp hybridized with a linear geometry.

The table below summarizes the expected hybridization and local geometry of the key atoms in the molecule.

| Atom(s) | Group | Hybridization | Expected Geometry |

| Ring Carbons | Benzene Ring | sp² | Trigonal Planar |

| Carboxyl Carbon | Carboxylic Acid | sp² | Trigonal Planar |

| Carboxyl Oxygens | Carboxylic Acid | sp² | Trigonal Planar |

| Methylene Carbon | Cyanomethyl | sp³ | Tetrahedral |

| Nitrile Carbon | Cyanomethyl | sp | Linear |

Intermolecular Interactions and Crystal Packing

The arrangement of this compound molecules in the solid state is dictated by a combination of intermolecular forces. chemrxiv.org These non-covalent interactions are crucial for the stability of the crystal lattice. rsc.org

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. The hydroxyl group (-OH) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of the other, and vice versa, creating a stable eight-membered ring motif. This is a characteristic feature in the crystal structures of most carboxylic acids.

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (a σ-hole) that can interact with nucleophilic atoms like the oxygen of a carboxyl group or the nitrogen of a nitrile group on a neighboring molecule.

C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving the C-H groups of the benzene ring or the cyanomethyl group as donors and the oxygen or nitrogen atoms as acceptors also play a role in stabilizing the crystal structure. researchgate.net

These varied interactions lead to a complex and well-defined three-dimensional network, determining the macroscopic properties of the crystal. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties and structure of medium-sized organic molecules like this compound.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For derivatives of benzoic acid, such as 4-bromo-3-(methoxymethoxy)benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully employed to determine optimized structural parameters. researchgate.net These calculations typically provide bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. researchgate.net

For this compound, the optimized structure would reveal the spatial relationship between the carboxylic acid group, the cyanomethyl substituent, and the bromine atom on the benzene ring. The electronic structure analysis, often performed in conjunction with geometry optimization, provides information about the distribution of electrons within the molecule. This includes the calculation of atomic charges, which can indicate sites susceptible to electrostatic interactions.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid Derivative (by analogy)

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-Br | ~1.9 |

| C-C (aromatic) | ~1.4 |

| C-C (cyanomethyl) | ~1.5 |

| C≡N | ~1.15 |

| C=O (carboxyl) | ~1.2 |

| C-O (carboxyl) | ~1.35 |

| O-H (carboxyl) | ~0.97 |

| C-C-C (aromatic) | ~120 |

| O=C-O (carboxyl) | ~123 |

Note: These are typical values and would be precisely determined for this compound through specific DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, while the LUMO is likely to be distributed over the electron-withdrawing carboxylic acid and cyanomethyl groups. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its potential as an electronic material.

Table 2: Conceptual DFT Reactivity Descriptors (Illustrative)

| Parameter | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons |

These parameters are calculated from the HOMO and LUMO energies obtained from DFT calculations.

DFT calculations are a powerful tool for predicting various spectroscopic properties. Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can be calculated to help in the assignment of experimental spectral bands to specific molecular motions. researchgate.net For a related molecule, 4-bromo-3-(methoxymethoxy)benzoic acid, a vibrational assessment has been performed using DFT, demonstrating the utility of this approach. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, which are invaluable for confirming the molecular structure. nist.gov The calculated chemical shifts are typically compared with experimental data to validate the computed geometry. For this compound, these predictions would be instrumental in its structural characterization.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information on a static, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time by solving Newton's equations of motion for the atoms. nih.govunimi.itrsc.org

For a molecule like this compound, with rotatable bonds in the cyanomethyl and carboxylic acid groups, MD simulations can reveal the preferred orientations of these substituents and the energy barriers between different conformations. grafiati.com Such studies are crucial for understanding how the molecule might interact with biological targets or self-assemble in condensed phases. Classical MD simulations have been used to investigate the aggregation of benzoic acid in confined spaces, showing how intermolecular interactions and environment affect molecular behavior. unimi.itrsc.org This type of analysis for this compound could elucidate its behavior in different solvents or within a crystal lattice.

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the determination of reaction energetics and the identification of transition states. rsc.orgnih.govnih.gov This information is vital for understanding reaction mechanisms and predicting reaction outcomes.

For this compound, such calculations could be used to investigate its synthesis, degradation pathways, or its reactivity in various chemical transformations. For instance, the energy profile for the rotation of the carboxylic acid group or the cyanomethyl group could be calculated, providing insights into the molecule's flexibility. Furthermore, the transition states for potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the cyano or carboxyl groups, could be located and their energies calculated. This would provide a quantitative measure of the activation barriers for these processes.

Scaffold Analysis and Design Principles in Chemical Space

In medicinal chemistry, the concept of a molecular scaffold is used to represent the core structure of a series of compounds. nih.govnih.gov Scaffold analysis involves identifying and comparing these core structures to understand structure-activity relationships (SAR) and to design new molecules with desired properties. nih.gov

The this compound molecule can be considered a scaffold that can be further modified. The bromo, cyanomethyl, and carboxylic acid groups offer sites for chemical derivatization. Scaffold analysis in the context of a library of compounds based on this core structure would involve systematically exploring the effects of different substituents at these positions on a particular biological activity or material property. Computational tools can be used to generate virtual libraries of analogs and predict their properties, guiding the synthesis of the most promising candidates. The 1,4-quinone core, for example, has been identified as a privileged structural scaffold in various pharmaceuticals. nih.gov Similarly, the benzoic acid framework of the title compound serves as a key starting point for chemical exploration.

Analog Series-Based Scaffolds (ASB) for Structural Relationships

The concept of Analog Series-Based Scaffolds (ASB) moves beyond the analysis of individual molecules to define a common core structure for a series of analogs. nih.govscienceopen.com This method is designed to capture all structural features that are conserved within an analog series, thereby providing a more synthetically and medicinally relevant scaffold. nih.govscienceopen.com Unlike the traditional Bemis-Murcko scaffolds, which are derived from single compounds, ASB scaffolds are generated from a series of molecules that are structurally related and often share a common biological target. nih.govscienceopen.com The process involves the systematic extraction of analog series from compound databases, identification of key structural features, and the derivation of a core scaffold that represents the entire series. nih.govscienceopen.com

While specific research applying the ASB methodology to this compound is not publicly available, the principles of this approach can be hypothetically applied to understand its structural relationships with potential analogs. Such a study would involve the generation of a virtual library of analogs by modifying the functional groups of the parent molecule.

For instance, an analog series could be created by varying the substituent at the 4-position (bromine), the cyanomethyl group at the 2-position, and the carboxylic acid group. A computational analysis would then identify the common structural scaffold that underpins the entire series and relates the variations in structure to potential changes in properties, such as binding affinity to a biological target or physicochemical characteristics.

Table 1: Hypothetical Analog Series of this compound for ASB Analysis

| Compound ID | R1 (Position 4) | R2 (Position 2) | R3 (Position 1) |

| Parent | Br | CH₂CN | COOH |

| Analog 1 | Cl | CH₂CN | COOH |

| Analog 2 | I | CH₂CN | COOH |

| Analog 3 | Br | CH₂OH | COOH |

| Analog 4 | Br | CH₂CONH₂ | COOH |

| Analog 5 | Br | CH₂CN | COOCH₃ |

| Analog 6 | Br | CH₂CN | CONH₂ |

The ASB for this hypothetical series would likely be the 2-(cyanomethyl)benzoic acid core, with defined substitution points at the 1, 2, and 4 positions. The power of the ASB approach lies in its ability to systematically capture the structural and, by extension, the activity relationships across such a series. nih.govscienceopen.com

Table 2: Potential Research Findings from a Hypothetical ASB Study

| Finding No. | Research Focus | Hypothetical Detailed Finding |

| 1 | Scaffold Definition | The analysis of the hypothetical analog series identifies a common 2-carboxyphenyl-acetonitrile scaffold as the primary ASB. This scaffold represents the core structural motif responsible for the fundamental binding interactions. |

| 2 | Influence of Halogen at R1 | Variation of the halogen at the 4-position (Br, Cl, I) is found to significantly modulate the electronic properties of the aromatic ring, which could correlate with target binding affinity. A quantitative structure-activity relationship (QSAR) model derived from the ASB analysis might indicate a parabolic relationship between halogen size and activity. |

| 3 | Role of the Cyanomethyl Group at R2 | Modifications to the cyanomethyl group (e.g., to hydroxyl or amide) are predicted to alter hydrogen bonding capabilities. The ASB framework would help in systematically evaluating the impact of these changes on the overall molecular conformation and interaction with a target protein. |

| 4 | Impact of Carboxylic Acid Modification at R3 | Esterification or amidation of the carboxylic acid is shown to affect the molecule's polarity and ability to act as a hydrogen bond donor. The ASB-derived SAR would provide insights into the importance of this acidic moiety for biological activity. |

By employing the ASB methodology, computational chemists can construct a detailed map of the structural landscape around this compound. This provides a robust and informative platform for designing new molecules with potentially improved properties, based on a deep understanding of the structural relationships within a relevant chemical series.

Applications in Advanced Chemical Research and Design

Role as a Versatile Intermediate in Organic Synthesis

While the structure of 4-Bromo-2-(cyanomethyl)benzoic acid suggests its potential as a versatile intermediate, specific, documented applications are limited in the current chemical literature.

Precursor for Complex Organic Molecules

No specific complex organic molecules have been reported in the literature as being synthesized from this compound. In theory, the bromo group could be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, leading to more complex structures. The cyanomethyl group could potentially be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

Building Block for Agrochemicals and Specialty Chemicals

There is no available research to indicate that this compound has been specifically used as a building block for the synthesis of agrochemicals or specialty chemicals.

Derivatization for the Development of Chemical Probes

The development of chemical probes from this compound has not been described in the scientific literature. The presence of a reactive handle (the bromo group) could, in principle, allow for its conjugation to reporter molecules, but no such probes have been reported.

Applications in Medicinal Chemistry and Drug Design

The potential of this compound in medicinal chemistry and drug design remains unexplored in published research.

Design of Novel Scaffolds for Biological Activity

There are no documented instances of this compound being used as a scaffold to design novel molecules with specific biological activities. While substituted benzoic acids are common motifs in drug molecules, this particular compound has not been highlighted as a key scaffold in medicinal chemistry programs.

Exploration of Structure-Activity Relationships (SAR) based on Derivatives

As there are no reported biologically active derivatives of this compound, no structure-activity relationship (SAR) studies have been conducted.

Unveiling the Scientific Profile of this compound: A Molecule of Emerging Interest

The chemical compound this compound is attracting attention in advanced chemical research for its potential applications in medicinal chemistry and materials science. This article delves into the specific uses of this molecule, focusing on its role in the design of targeted therapies and as a building block for novel materials.

Mechanistic Studies of Molecular Interactions with Biological Targets

The structural characteristics of this compound, featuring a carboxylic acid, a cyanomethyl group, and a bromine atom on a benzene (B151609) ring, make it a valuable scaffold for the synthesis of biologically active molecules. Of particular interest is its potential role as a precursor or intermediate in the development of enzyme inhibitors, a critical area of drug discovery.

One of the most significant areas of investigation is its connection to the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. The mechanism of action of PARP inhibitors is based on the concept of synthetic lethality, where the inhibition of PARP in a cell that already has a compromised ability to repair DNA double-strand breaks leads to cell death. biosynth.comnih.gov

While direct studies on the enzyme inhibitory activity of this compound itself are not extensively documented in publicly available literature, its structure is closely related to known PARP inhibitors like Rucaparib. The synthesis of such inhibitors often involves the use of substituted benzoic acid derivatives. For instance, the synthesis of Olaparib, another potent PARP inhibitor, utilizes a substituted benzoic acid as a key intermediate. nih.gov The presence of the bromo and cyanomethyl groups on the benzoic acid ring of this compound provides reactive sites for further chemical modifications, allowing for the construction of more complex molecules designed to fit into the active site of enzymes like PARP. The development of novel PARP inhibitors often involves the synthesis and screening of a library of compounds, and this compound represents a potential starting point for such endeavors. nih.gov

The general principle behind the design of these inhibitors is to create a molecule that can bind to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the PARP enzyme, thereby blocking its catalytic activity. google.com The benzoic acid moiety can serve as a key interaction point, while the other substituents can be modified to enhance binding affinity and selectivity for different PARP isoforms.

Potential in Catalysis and Materials Science

The unique combination of functional groups in this compound also suggests its potential utility in the fields of catalysis and materials science.

Ligand Design for Metal-Catalyzed Reactions

The carboxylic acid group and the nitrile group of this compound can act as coordination sites for metal ions, making it a candidate for use as a ligand in the design of metal complexes for catalysis. The development of new ligands is crucial for advancing the field of catalysis, as the ligand environment around a metal center can significantly influence the catalyst's activity, selectivity, and stability.

While specific applications of this compound as a ligand in metal-catalyzed reactions are not yet widely reported, the principles of ligand design suggest its potential. The presence of both a "hard" oxygen donor from the carboxylate and a "softer" nitrogen donor from the nitrile could allow for the formation of stable complexes with a variety of transition metals. These complexes could then be explored for their catalytic activity in various organic transformations.

Incorporation into Functional Materials

The structure of this compound makes it a promising building block for the synthesis of functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal nodes and organic linkers.

The dicarboxylic acid functionality that can be derived from the cyanomethyl group and the existing carboxylic acid makes this compound a potential ditopic linker for MOF synthesis. The bromine atom on the aromatic ring could also serve as a site for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure. The synthesis of MOFs often involves the solvothermal reaction of a metal salt with an organic linker. researchgate.netuni.lu While there are no specific reports of MOFs constructed from this compound, the general principles of MOF design indicate its suitability as a linker molecule. The resulting MOFs could have potential applications in areas such as gas storage, separation, and catalysis.

Future Research Directions and Perspectives

Exploration of Sustainable and Green Synthetic Methodologies

The current synthesis of "4-Bromo-2-(cyanomethyl)benzoic acid" and related compounds often relies on traditional methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering a more sustainable alternative to traditional methods. Future research should focus on developing photocatalytic systems for the selective bromination of aromatic compounds using greener bromine sources like hydrogen bromide (HBr) and molecular oxygen as a clean oxidant. The use of heterogeneous, metal-free organic photocatalysts, such as microporous organic polymers, could offer enhanced recyclability and environmental friendliness.

Flow Chemistry: Continuous flow chemistry presents a paradigm shift from batch processing, offering improved safety, efficiency, and sustainability in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The application of flow reactors can enable better control over reaction parameters, reduce reaction times, and allow for the safe use of hazardous intermediates. Investigating the synthesis of "this compound" in a continuous flow setup, potentially coupled with immobilized catalysts, could lead to a more efficient and scalable production process.

Electrochemical Synthesis: Electrochemistry offers another avenue for greener synthesis by replacing chemical oxidants and reductants with electricity. Research into the electrochemical synthesis of benzoic acid derivatives from abundant feedstocks like CO2 is a promising area. Developing an electrochemical route for the bromination or the introduction of the cyanomethyl group could significantly reduce the environmental footprint of the synthesis.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery.

Retrosynthesis and Novelty: AI tools are also being developed to aid in retrosynthetic analysis, helping chemists design more efficient and novel synthetic routes. These tools can analyze vast databases of chemical reactions to propose synthetic pathways that may not be immediately obvious to a human chemist. As these models become more sophisticated, they could be employed to design innovative and more efficient syntheses of "this compound" and its analogues.

Accelerating Discovery: By leveraging AI to predict reaction outcomes and design synthetic routes, the cost and time associated with chemical research can be significantly reduced. This acceleration of the design-make-test-analyze cycle will be crucial for the rapid discovery and development of new molecules with desired properties.

Advanced Mechanistic Elucidation through In Situ Spectroscopy

A detailed understanding of reaction mechanisms is fundamental to optimizing synthetic processes and controlling product formation. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions, are invaluable in this regard.

In Situ FTIR and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for monitoring the progress of chemical reactions in real-time. By tracking the disappearance of reactants and the appearance of products and intermediates, these methods provide crucial kinetic and mechanistic information. Future studies on the synthesis of "this compound" could employ in situ FTIR or Raman spectroscopy to gain a deeper understanding of the reaction kinetics, identify transient intermediates, and optimize reaction conditions for improved yield and selectivity.

Operando Spectroscopy: This advanced approach involves performing spectroscopic measurements under actual reaction conditions, providing a true picture of the catalyst and reacting species at work. For reactions involving heterogeneous catalysts, operando spectroscopy can reveal dynamic changes in the catalyst structure and its interaction with the reactants, leading to a more profound understanding of the catalytic cycle.

Interdisciplinary Research with Biology for Deeper Mechanistic Understanding

The biological activities of benzoic acid derivatives are a subject of ongoing research, with studies exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Exploring Biological Targets: While the biological profile of "this compound" itself is not extensively documented, its structural motifs are present in compounds with known biological activities. For instance, substituted benzoic acids have been investigated as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are relevant in cancer therapy. Future interdisciplinary research could involve screening "this compound" and its derivatives against a panel of biological targets to identify potential therapeutic applications.

Mechanistic Studies of Biological Activity: Should any biological activity be identified, further research will be necessary to elucidate the underlying mechanism of action. This could involve techniques such as in silico docking studies to predict binding interactions with target proteins, as well as in vitro and in vivo assays to validate these predictions and understand the compound's effect on cellular pathways. Studies on related benzoic acid derivatives have shown that they can modulate cellular processes like the proteostasis network, suggesting a potential avenue for investigation. The synergistic interactions of benzoic acid derivatives with other compounds have also been explored, indicating another potential research direction. The development of prodrug strategies, where the benzoic acid derivative is released at the target site, could also be a fruitful area of research.

Q & A

Q. What synthetic strategies are effective for preparing 4-Bromo-2-(cyanomethyl)benzoic acid while preserving functional group integrity?

- Methodological Answer : A multi-step synthesis is recommended:

Bromination : Start with a benzoic acid derivative (e.g., 2-(cyanomethyl)benzoic acid) and brominate using Br₂ in the presence of FeBr₃ to achieve regioselective bromination at the 4-position .

Cyanomethyl Introduction : If the cyanomethyl group is not pre-existing, introduce it via nucleophilic substitution (e.g., using cyanomethyl bromide under basic conditions) or coupling reactions .

Purification : Use recrystallization (ethanol/water) or silica-gel column chromatography (eluent: ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC (>98%) and characterize using ¹H/¹³C NMR .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and the cyanomethyl group (CH₂CN: δ ~2.8–3.2 ppm for CH₂, δ ~120 ppm for CN in ¹³C) .

- IR Spectroscopy : Confirm carboxylic acid (COOH: ~1700 cm⁻¹) and nitrile (CN: ~2250 cm⁻¹) groups .

- Mass Spectrometry : Detect molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with bromine isotope signatures .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- First Aid : For skin exposure, wash immediately with soap/water (15+ minutes); for eye contact, flush with water (10–15 minutes) and consult an ophthalmologist .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

Advanced Research Questions

Q. How does the electronic effect of the cyanomethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing cyanomethyl group increases the acidity of the adjacent carboxylic acid (pKa ~2.5–3.0) and activates the bromine at the 4-position for substitution. Computational studies (DFT) suggest:

- Electrophilicity : The bromine atom becomes more susceptible to attack due to the electron-deficient aromatic ring .

- Steric Effects : The cyanomethyl group’s small size allows efficient coupling in Suzuki-Miyaura reactions (e.g., with aryl boronic acids) .

Experimental validation: Compare reaction rates with analogs lacking the cyanomethyl group (e.g., 4-bromobenzoic acid) .